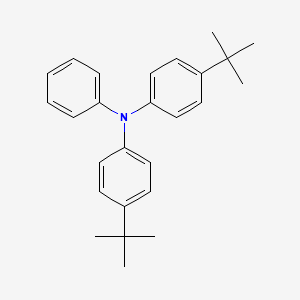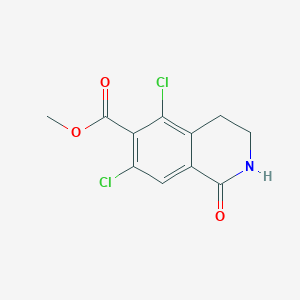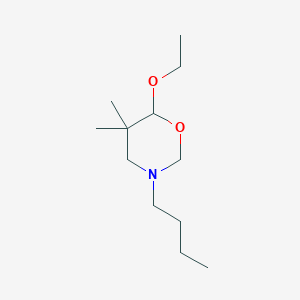
3-Butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane is a heterocyclic compound that belongs to the class of oxazinanes. These compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms. The molecular formula of this compound is C₁₂H₂₅NO₂, and it has a molecular weight of 215.336 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane typically involves the reaction of N-substituted 3-aminopropan-1-ols with aldehydes. The cyclocondensation reaction conditions depend on the structure of the compound. For instance, unsubstituted 3-aminopropan-1-ol undergoes condensation with formaldehyde under mild conditions, such as ambient temperature, without additional components . In other cases, the presence of formic acid and heating are required .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving distillation and purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, sodium borohydride, and formic acid. Reaction conditions may vary depending on the desired product, with some reactions requiring ambient temperature and others needing heating .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-Butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane can be compared with other similar compounds, such as:
5,5-Disubstituted N-Methyl-1,3-oxazinanes: These compounds have similar structural features but differ in the substituents at the 5-position.
N-Acyl-1,3-oxazinane-2-thiones: These compounds contain a thione group and are used in asymmetric carbon-carbon bond-forming reactions.
Propriétés
Numéro CAS |
56673-04-2 |
|---|---|
Formule moléculaire |
C12H25NO2 |
Poids moléculaire |
215.33 g/mol |
Nom IUPAC |
3-butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane |
InChI |
InChI=1S/C12H25NO2/c1-5-7-8-13-9-12(3,4)11(14-6-2)15-10-13/h11H,5-10H2,1-4H3 |
Clé InChI |
PKWVDEQRVSMAQB-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CC(C(OC1)OCC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


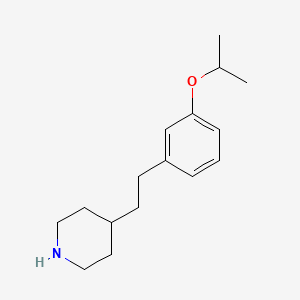
![Tert-butyl 4-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13990111.png)
![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)

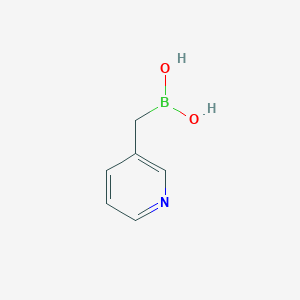
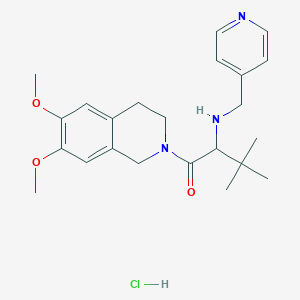
![1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13990133.png)
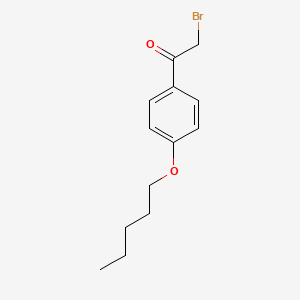
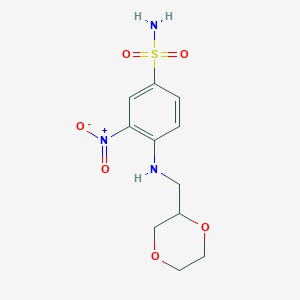
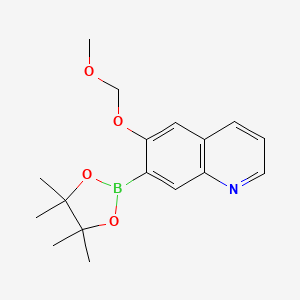
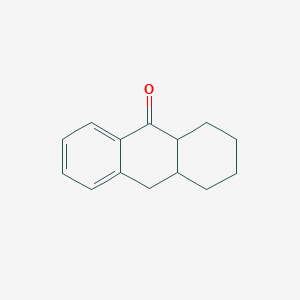
![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)
